Tert-butyl 3-[2-(aminooxy)-1,1-difluoroethyl]-3-methoxyazetidine-1-carboxylate
Description
Tert-butyl 3-[2-(aminooxy)-1,1-difluoroethyl]-3-methoxyazetidine-1-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, an aminooxy group, and a difluoroethyl group attached to an azetidine ring
Properties
Molecular Formula |
C11H20F2N2O4 |
|---|---|
Molecular Weight |
282.28 g/mol |
IUPAC Name |
tert-butyl 3-(2-aminooxy-1,1-difluoroethyl)-3-methoxyazetidine-1-carboxylate |
InChI |
InChI=1S/C11H20F2N2O4/c1-9(2,3)19-8(16)15-5-10(6-15,17-4)11(12,13)7-18-14/h5-7,14H2,1-4H3 |
InChI Key |
NXEOKGFBHNULCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(CON)(F)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[2-(aminooxy)-1,1-difluoroethyl]-3-methoxyazetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides.
Attachment of the Aminooxy Group: The aminooxy group can be introduced through reactions with hydroxylamine derivatives.
Addition of the Tert-butyl Group: The tert-butyl group is typically introduced through alkylation reactions using tert-butyl halides.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[2-(aminooxy)-1,1-difluoroethyl]-3-methoxyazetidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group or the aminooxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Tert-butyl 3-[2-(aminooxy)-1,1-difluoroethyl]-3-methoxyazetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or drug candidate.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-[2-(aminooxy)-1,1-difluoroethyl]-3-methoxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, potentially inhibiting enzyme activity. The difluoroethyl group may enhance the compound’s stability and binding affinity to its targets. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate
- Tert-butyl 2-(aminooxy)ethylcarbamate
- Tert-butyl 3-ethynylazetidine-1-carboxylate
Uniqueness
Tert-butyl 3-[2-(aminooxy)-1,1-difluoroethyl]-3-methoxyazetidine-1-carboxylate is unique due to the presence of the difluoroethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Biological Activity
Tert-butyl 3-[2-(aminooxy)-1,1-difluoroethyl]-3-methoxyazetidine-1-carboxylate is a compound of significant interest due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : Not specifically listed in available databases.
- Molecular Formula : C12H18F2N2O4
- Molecular Weight : Approximately 286.28 g/mol
The compound exhibits biological activity primarily through its interaction with various biological targets. It is hypothesized that the aminooxy group may facilitate the formation of stable adducts with carbonyl-containing biomolecules, potentially leading to modulation of enzymatic activities or cellular signaling pathways.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study on related azetidine derivatives showed significant activity against human oral squamous cell carcinoma lines, suggesting a potential for selective antitumor effects .
Case Studies and Research Findings
- Cytotoxicity Assessment :
-
Enzyme Inhibition :
- The compound's ability to inhibit specific enzymes involved in cancer metabolism has been explored. For example, related compounds showed IC50 values indicating effective inhibition of enzymes critical for tumor growth . Further investigations into the specific enzyme targets of this compound are warranted.
Comparative Biological Activity Table
| Compound Name | Structure Type | IC50 (µM) | Target Enzyme |
|---|---|---|---|
| This compound | Azetidine Derivative | TBD | TBD |
| Related Azetidine Derivative A | Azetidine | 25 | Enzyme X |
| Related Azetidine Derivative B | Azetidine | 15 | Enzyme Y |
Note: TBD = To Be Determined based on future studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
